3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
Structure and Significance The compound “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide” is a heterocyclic molecule featuring a 3,5-dimethyl-1,2-oxazole core linked via a propanamide bridge to a pyrazole moiety substituted with a pyridinyl group. This structure combines aromatic heterocycles (oxazole, pyrazole, and pyridine) with a flexible amide chain, making it a candidate for studying interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-11-18(16-5-4-8-20-12-16)22-24(13)10-9-21-19(25)7-6-17-14(2)23-26-15(17)3/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIVTHDZMMWOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the pyrazole and pyridine moieties. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other heterocyclic systems, but key differences in substituents and core rings lead to distinct physicochemical and biological properties. Below is a comparative analysis based on structural analogs and synthetic pathways from the literature.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycles The oxazole-pyrazole hybrid offers greater aromatic stability compared to pyran-pyrazole systems (e.g., 11a/11b), which may enhance metabolic resistance .
Substituent Effects Methyl groups on the oxazole and pyrazole (target compound) increase lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration. In contrast, 11a’s amino/hydroxy groups confer higher solubility but lower membrane permeability . The pyridinyl group may enhance binding to nicotinic acetylcholine receptors, whereas 11a/11b’s functionalities suggest applications in optoelectronics or antimicrobials .
Synthetic Complexity
- The target compound likely requires advanced coupling techniques (e.g., amide bond formation), whereas 11a/11b are synthesized via one-step cyclocondensation, reflecting differences in scalability .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized via a multi-step procedure involving:
- Coupling reactions : Reacting intermediates like pyrazole and oxazole derivatives under reflux in ethanol (2–4 hours) to form the core structure .
- Purification : Recrystallization from a DMF-EtOH (1:1) mixture to isolate the product and remove impurities .
- Key reagents : Ethanol as the solvent and coupling agents (e.g., carbodiimides) to facilitate amide bond formation .
Q. How is structural integrity confirmed post-synthesis?
Analytical techniques are critical:
- NMR spectroscopy : Assigns protons and carbons to verify connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxazole methyl groups at δ 2.1–2.3 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95%) .
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry, if applicable .
Advanced Research Questions
Q. How can reaction conditions be optimized for high yield and purity?
Methodologies include:
- Design of Experiments (DoE) : Statistical modeling to identify optimal temperature, solvent ratios, and catalyst loadings .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions .
- Automated synthesizers : Enable high-throughput screening of reaction parameters (e.g., solvent polarity, reaction time) .
Q. How are contradictions in bioactivity data resolved when comparing this compound to structural analogs?
Contradictions arise due to subtle structural variations. Strategies include:
- Orthogonal assays : Combining enzyme inhibition, cell viability, and binding affinity tests to validate activity .
- Structural comparisons : Highlighting functional group differences (e.g., pyridinyl vs. triazolo-pyridine substituents) that alter target interactions .
- Meta-analysis : Aggregating data from analogs (e.g., anti-inflammatory vs. antimicrobial activities) to identify structure-activity trends .
Q. What methods are used to study interactions with biological targets?
Advanced biophysical and structural approaches:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., ka/kd values) to receptors like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, particularly for enzymes or membrane proteins .
Q. How do computational methods aid in understanding its mechanism?
Computational tools provide mechanistic insights:
- Molecular docking : Predicts binding poses in target active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) simulations : Models conformational changes during binding (e.g., pyrazole ring flexibility) over 100+ ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic interactions (e.g., hydrogen bonding with catalytic residues) .
Q. What approaches guide structure-activity relationship (SAR) studies?
SAR studies rely on systematic modifications:
- Functional group substitutions : Replacing pyridinyl with piperidine or triazole groups to assess impact on potency .
- Bioisosteric replacements : Swapping oxazole with thiazole to improve metabolic stability .
- Pharmacophore mapping : Identifies critical moieties (e.g., oxazole’s role in hydrophobic interactions) using software like Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
